1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine
Description
The compound 1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine is a structurally complex molecule featuring a pyrazole core substituted with dimethyl groups at positions 3 and 4. The pyrazole ring is further functionalized with a sulfonyl-linked piperidine group at position 4 and a benzoyl moiety at position 1. The benzoyl group itself is substituted with a piperidine-sulfonyl group at the meta position, enhancing the molecule’s steric and electronic complexity.
Structural elucidation of such compounds typically employs crystallographic techniques, with software like SHELX playing a critical role in refining atomic coordinates and validating molecular geometry . However, experimental data specific to this compound’s physicochemical or biological properties are absent in the provided evidence, necessitating a comparison based on structural analogs.
Properties
IUPAC Name |
(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)-(3-piperidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O5S2/c1-17-21(33(30,31)25-14-7-4-8-15-25)18(2)26(23-17)22(27)19-10-9-11-20(16-19)32(28,29)24-12-5-3-6-13-24/h9-11,16H,3-8,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDUTWQMXADWTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCC3)C)S(=O)(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine” are currently unknown. This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals and alkaloids. .
Mode of Action
As a derivative of piperidine, it may interact with biological targets in a similar manner to other piperidine-based compounds. .
Biochemical Pathways
Piperidine derivatives are known to be involved in various biochemical pathways, but the specific pathways affected by this compound remain to be elucidated.
Pharmacokinetics
Piperidine, a core structure in this compound, is a small, polar molecule that is miscible in water, which could influence the absorption and distribution of this compound.
Biological Activity
The compound 1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine is a synthetic organic molecule that incorporates multiple pharmacologically relevant moieties. This article reviews its biological activities, focusing on antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 373.53 g/mol. The structure features a piperidine ring, a pyrazole moiety, and sulfonyl groups, which are known to contribute to various biological activities.
Antibacterial Activity
Research has indicated that compounds containing piperidine and sulfonamide functionalities often exhibit significant antibacterial properties. For instance, studies have shown that similar compounds demonstrate moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate |
| 2 | Bacillus subtilis | Strong |
| 3 | Escherichia coli | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities. Notably, it has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic applications in neurodegenerative diseases.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 2.14 ± 0.003 |
| Urease | 0.63 ± 0.001 |
These results indicate that the compound could serve as a lead candidate for developing new treatments targeting these enzymes.
The biological activity of this compound can be attributed to its ability to interact with specific amino acid residues in target proteins, as demonstrated through molecular docking studies. These studies reveal how the compound binds effectively to target sites, influencing biological pathways involved in bacterial growth and enzyme activity .
Case Studies
In a recent study involving derivatives of piperidine-based compounds, it was found that modifications in the sulfonamide group significantly enhanced antibacterial potency and enzyme inhibition . Such findings suggest that structural optimization of the compound could lead to improved pharmacological profiles.
Comparison with Similar Compounds
Substituent Effects on Molecular Complexity
- This modification may enhance binding affinity in hydrophobic pockets but reduce solubility.
Functional Group Modifications
- The 4-methylpiperidine hydrochloride derivative (AGN-PC-00VHMO) demonstrates how alkylation and salt formation can influence solubility and bioavailability. The methyl group may enhance lipophilicity, while the hydrochloride salt improves aqueous stability .
- The piperidin-4-one variant (CAS 926207-71-8) replaces a methylene group with a ketone, significantly altering electronic properties and reactivity. This modification could serve as a synthetic intermediate for further functionalization .
Implications for Drug Design
- However, synthetic accessibility and metabolic stability remain challenges due to its intricate structure.
- Simpler analogs like CAS 88323-81-3 and AGN-PC-00VHMO may serve as lead compounds for optimizing pharmacokinetic properties before introducing complex substituents.
Q & A
Basic: What are the critical steps for synthesizing 1-({3,5-dimethyl-1-[3-(piperidine-1-sulfonyl)benzoyl]-1H-pyrazol-4-yl}sulfonyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with sulfonylation of the pyrazole core followed by coupling with a piperidine derivative. Key steps include:
- Sulfonylation: Reacting 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with piperidine under anhydrous conditions in a polar aprotic solvent (e.g., DMF or THF) at 0–5°C to minimize side reactions .
- Coupling: Using a benzoyl chloride intermediate activated via N-substitution at the pyrazole nitrogen. Temperature control (50–60°C) and slow reagent addition are critical to prevent decomposition .
- Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Optimization Tips: - Monitor reaction progress via TLC or HPLC. Adjust solvent polarity to improve solubility of intermediates .
- Use inert gas (N₂/Ar) to prevent oxidation of sulfonyl groups .
Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion [M+H]⁺ (calculated m/z 452.18 for C₂₁H₂₈N₄O₄S₂) and fragmentation patterns .
- Infrared Spectroscopy (IR): Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1650–1750 cm⁻¹ (C=O) .
Advanced: How can researchers resolve contradictions in biological activity data across studies involving this compound?
Methodological Answer:
- Reproducibility Checks:
- Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). For example, discrepancies in IC₅₀ values may arise from DMSO concentration variations (>0.1% can induce cytotoxicity) .
- Mechanistic Studies:
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity. Compare results with computational docking models (e.g., AutoDock Vina) to identify false positives .
- Data Normalization:
- Normalize activity data against positive/negative controls (e.g., known inhibitors or vehicle-treated samples) to account for batch-to-batch variability .
Advanced: What experimental design strategies are effective for studying the compound’s interaction with biological targets?
Methodological Answer:
- Dose-Response Experiments:
- Control Groups:
- Employ a "sham" group (vehicle-only) and a competitive inhibitor group to isolate specific binding effects .
- Time-Kill Assays: For antimicrobial studies, sample at 0, 2, 4, 8, 12, and 24 hours to capture dynamic effects .
- Embedded Design: Combine quantitative data (e.g., enzyme inhibition rates) with qualitative observations (e.g., cellular morphology changes) to triangulate results .
Advanced: How can theoretical frameworks guide the investigation of this compound’s pharmacological potential?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Modify substituents on the pyrazole or piperidine rings systematically. For example, replace methyl groups with halogens to assess electronic effects on binding .
- Pharmacokinetic Modeling:
- Target Hypothesis:
- Link to known pathways (e.g., serotonin receptors or COX-2 inhibition) based on structural analogs. Validate via siRNA knockdown or CRISPR-Cas9 gene editing in target cells .
Basic: What are the key structural features of this compound that influence its reactivity?
Methodological Answer:
- Sulfonyl Group: Electrophilic at sulfur, enabling nucleophilic substitution (e.g., with amines or thiols) .
- Piperidine Ring: Conformational flexibility allows for adaptive binding in enzyme pockets. Chair conformation is stabilized by intramolecular hydrogen bonding .
- Benzoyl Moiety: π-π stacking with aromatic residues (e.g., tyrosine or phenylalanine) in target proteins enhances binding affinity .
Advanced: How should researchers design experiments to validate computational predictions of this compound’s bioactivity?
Methodological Answer:
- Virtual Screening Follow-Up:
- Test top 10 predicted targets (e.g., from PharmMapper or SEA) in in vitro assays. Prioritize targets with consensus scores across multiple algorithms .
- False Discovery Rate (FDR):
- Apply Benjamini-Hochberg correction to adjust p-values when testing multiple hypotheses (e.g., 20+ kinase targets) .
- Orthogonal Validation:
- Cross-validate SPR binding data with cellular thermal shift assays (CETSA) to confirm target engagement .
Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use high-throughput vapor diffusion with 96-well plates testing 20+ solvent combinations (e.g., PEG 4000, MPD, or isopropanol) .
- Co-Crystallization: Add heavy atoms (e.g., selenomethionine) or co-crystallize with a binding protein (e.g., BSA) to improve crystal lattice stability .
- Cryoprotection: Soak crystals in 25% glycerol or ethylene glycol before flash-cooling in liquid nitrogen .
Basic: How can researchers ensure batch-to-batch consistency in synthesizing this compound?
Methodological Answer:
- Quality Control (QC):
- Process Analytical Technology (PAT):
- Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
- Stability Testing:
- Store samples under accelerated conditions (40°C/75% RH for 6 months) and track degradation products via LC-MS .
Advanced: What methodological approaches address low solubility in in vivo studies?
Methodological Answer:
- Formulation Optimization:
- Use cyclodextrin complexes (e.g., HP-β-CD) or lipid-based nanoemulsions to enhance aqueous solubility .
- Prodrug Design:
- Pharmacokinetic Adjustments:
- Administer via intravenous infusion (slow-release) or use co-solvents (e.g., Cremophor EL) in oral dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
